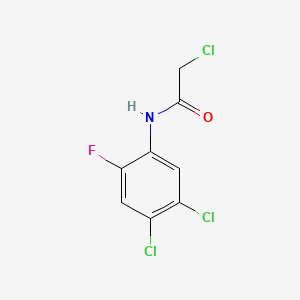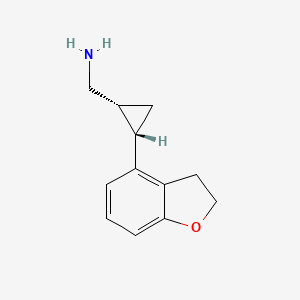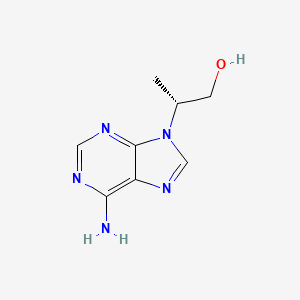
1-Bromo-2-chloro-3-iodo-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-3-iodo-4-methoxybenzene is an organohalide compound with the molecular formula C7H5BrClIO This compound is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes successive halogenation and methoxylation reactions. For instance:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron (Fe) to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to form 1-Bromo-2-chlorobenzene.
Iodination: The compound is further iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) to form 1-Bromo-2-chloro-3-iodobenzene.
Methoxylation: Finally, the compound undergoes methoxylation using methanol (CH3OH) and a base like sodium methoxide (NaOCH3) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, and Sonogashira couplings to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) for reduction.
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) for coupling reactions.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of anilines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-Bromo-2-chloro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of novel drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of 1-Bromo-2-chloro-3-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the formation of substituted products. The presence of multiple halogens and a methoxy group influences its reactivity and selectivity in these reactions .
類似化合物との比較
- 1-Bromo-2-chloro-4-methoxybenzene
- 1-Bromo-3-iodo-4-methoxybenzene
- 2-Bromo-4-methoxybenzene
Comparison: 1-Bromo-2-chloro-3-iodo-4-methoxybenzene is unique due to the presence of three different halogens and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of iodine makes it more reactive in coupling reactions, while the methoxy group enhances its electron-donating ability, influencing its behavior in electrophilic aromatic substitution .
特性
分子式 |
C7H5BrClIO |
|---|---|
分子量 |
347.37 g/mol |
IUPAC名 |
1-bromo-2-chloro-3-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrClIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
InChIキー |
UZJRUOAACFZHSG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Br)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)



![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)




![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)



